2,2-Dichloro-N,N-diethyl-3-oxobutyramide

Beschreibung

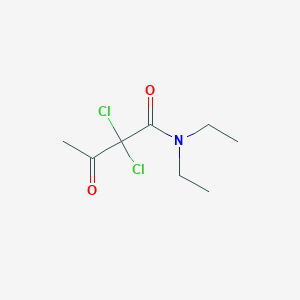

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichloro-N,N-diethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO2/c1-4-11(5-2)7(13)8(9,10)6(3)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMTHLEABSCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C(=O)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168210 | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-57-1 | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Dichloro N,n Diethyl 3 Oxobutyramide

Established Synthetic Routes for 2,2-Dichloro-N,N-diethyl-3-oxobutyramide

The preparation of this compound can be achieved through several synthetic strategies, primarily involving acylation and chlorination reactions. These methods have been refined to optimize yield and purity.

Acylation Reactions Utilizing Key Precursors

A fundamental approach to the synthesis of amides involves the acylation of an amine with a suitable acyl chloride. In the context of this compound, a plausible synthetic route is the reaction of diethylamine (B46881) with 2,2-dichloro-3-oxobutanoyl chloride. This standard method of amide formation is widely applicable in organic synthesis. The reaction typically proceeds by the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding N,N-diethylamide and hydrochloric acid as a byproduct. A base, such as triethylamine (B128534) or potassium carbonate, is often employed to neutralize the HCl generated. smolecule.com

While direct literature on this specific reaction is sparse, the general reliability of this synthetic strategy for forming N,N-disubstituted amides from acyl chlorides is well-documented.

Chlorination Reactions for Dichloro Substitution

The most widely employed commercial route for the synthesis of this compound involves the direct chlorination of N,N-diethyl-3-oxobutyramide. smolecule.com Sulfuryl chloride (SO₂Cl₂) is the preferred chlorinating agent for this transformation. smolecule.com

The reaction proceeds via an electrophilic substitution mechanism. The β-keto amide exists in equilibrium with its enol or enolate form, the latter of which is facilitated by the reaction conditions. This enolate intermediate then attacks the electrophilic chlorine of sulfuryl chloride. The process is repeated to introduce a second chlorine atom at the α-position to the carbonyl group. smolecule.com This method is efficient, typically achieving yields in the range of 70-85% under optimized conditions. smolecule.com

The reaction can be represented as follows:

CH₃C(O)CH₂C(O)N(CH₂CH₃)₂ + 2 SO₂Cl₂ → CH₃C(O)CCl₂C(O)N(CH₂CH₃)₂ + 2 SO₂ + 2 HCl

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, reaction time, stoichiometry of reactants, and solvent choice. smolecule.com

For the chlorination reaction with sulfuryl chloride, the reaction is often carried out in the absence of a solvent, though aprotic solvents like dichloromethane (B109758) may be used to aid in heat dissipation. smolecule.com Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the product.

Table 1: Factors Influencing Yield in the Synthesis of this compound

| Parameter | Effect on Yield | Notes |

| Temperature | Can lead to side reactions or decomposition if too high. | Optimal temperature control is critical for maximizing yield. |

| Reactant Stoichiometry | An excess of the chlorinating agent may be required to ensure complete dichlorination. | The molar ratio of reactants needs to be carefully controlled. |

| Moisture Content | The presence of water can significantly reduce yield due to hydrolysis of reactants and products. | Anhydrous conditions are highly recommended for optimal results. |

| Solvent | Aprotic solvents can be used to manage reaction temperature. | The choice of solvent can influence reaction rate and product isolation. |

Exploration of Alternative Synthetic Approaches

While the sulfuryl chloride-mediated chlorination of N,N-diethyl-3-oxobutyramide is the predominant synthetic method, research into alternative and potentially more environmentally benign methods is ongoing. One such alternative approach for the α,α-dichlorination of related β-dicarbonyl compounds involves the use of a mixture of Oxone (potassium peroxymonosulfate) and aluminum trichloride (B1173362) in an aqueous medium. This method has been successfully applied to β-keto esters and 1,3-diketones, offering high yields and short reaction times with inexpensive and non-toxic reagents. The proposed mechanism involves the in-situ generation of electrophilic chlorine species from the oxidation of chloride ions by Oxone.

Derivatization Strategies and Functional Group Interconversions of this compound

The presence of the gem-dichloro group makes this compound a versatile substrate for further chemical transformations, particularly through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Dichloro-Carbon Center

The two chlorine atoms at the α-position are susceptible to displacement by a variety of nucleophiles. smolecule.com This reactivity allows for the synthesis of a wide range of derivatives with modified properties and functionalities.

A prominent example of this reactivity is the key step in the synthesis of the organophosphate insecticide, phosphamidon (B1677709). In this reaction, this compound is treated with trimethylphosphite. The phosphorus atom of trimethylphosphite acts as a nucleophile, attacking the dichloro-carbon center and displacing the chloride ions. This reaction proceeds through a well-characterized mechanism, likely involving an Arbuzov-type rearrangement, to yield the final organophosphate product with yields often exceeding 85%. smolecule.com

The general scheme for nucleophilic substitution at the dichloro-carbon center can be represented as:

CH₃C(O)CCl₂C(O)N(CH₂CH₃)₂ + 2 Nu⁻ → CH₃C(O)C(Nu)₂C(O)N(CH₂CH₃)₂ + 2 Cl⁻

Where Nu⁻ represents a nucleophile.

Other nucleophiles, such as amines, alkoxides, and thiolates, can also be expected to react at this center, leading to the formation of a diverse array of derivatives. For instance, condensation reactions with amines can lead to the formation of new amides or other nitrogen-containing heterocycles. smolecule.com

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Significance/Application |

| Phosphite (B83602) | Trimethylphosphite | Organophosphate | Key step in the synthesis of the insecticide phosphamidon. smolecule.com |

| Amines | Various primary and secondary amines | Diamino derivatives or heterocyclic compounds | Potential for creating novel bioactive molecules. smolecule.com |

| Alkoxides | Sodium methoxide | Acetal or ketal-like derivatives | Synthesis of functionalized carbonyl compounds. |

| Thiolates | Sodium thiophenolate | Dithioacetal or dithio-ketal derivatives | Access to sulfur-containing organic compounds. |

| Water | H₂O (Hydrolysis) | N,N-diethyl-3-oxobutyramide | A potential side reaction, especially under non-anhydrous conditions. smolecule.com |

Condensation Reactions with Nitrogenous Bases

The chemical structure of this compound, featuring a ketone carbonyl group at the C-3 position, makes it susceptible to condensation reactions with various nitrogenous bases. Such reactions are fundamental in organic synthesis for the construction of new carbon-nitrogen bonds and heterocyclic systems.

Detailed research into analogous β-keto compounds suggests that this compound can react with amines to form new amides. youtube.com The primary site of reaction is the electrophilic ketone carbon. For instance, reaction with primary amines (R-NH₂) could lead to the formation of an intermediate carbinolamine, which then dehydrates to yield an enamine.

With bifunctional nitrogenous bases like hydrazine (B178648) or hydroxylamine, the potential for intramolecular cyclization exists, leading to the formation of five-membered heterocyclic rings. The reaction would likely proceed through the initial formation of a hydrazone or oxime at the C-3 position, followed by a subsequent cyclization step, although the presence of the gem-dichloro group at C-2 would significantly influence the reaction pathway and the stability of the resulting products.

Table 1: Potential Products from Condensation Reactions

| Nitrogenous Base | Intermediate Product | Final Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Carbinolamine | Enamine |

| Hydrazine (H₂N-NH₂) | Hydrazone | Pyrazole derivative |

Hydrolysis Pathways of this compound and its Products

The hydrolysis of this compound can proceed via multiple pathways, primarily involving the cleavage of the carbon-chlorine bonds or the amide linkage, depending on the reaction conditions.

In the presence of water, one reported pathway suggests that the compound can hydrolyze to form N,N-diethyl-3-oxobutyramide and hydrochloric acid. youtube.com This outcome implies a reductive dehalogenation process occurring alongside hydrolysis.

However, a more conventional hydrolysis pathway for geminal dihalides, such as the 2,2-dichloro group in this molecule, involves nucleophilic substitution of both chlorine atoms by hydroxide (B78521) ions or water molecules. This typically forms an unstable gem-diol intermediate, which rapidly dehydrates to yield a new carbonyl group. In this specific molecule, such a reaction at the C-2 position would result in the formation of a highly electrophilic α,β-diketo amide, N,N-diethyl-2,3-dioxobutyramide.

Under more forceful acidic or basic conditions, the amide bond itself can undergo hydrolysis. This would cleave the molecule, yielding 2,2-dichloro-3-oxobutanoic acid and diethylamine as the final products. The stability of these products would again be influenced by the reaction medium.

Table 2: Potential Hydrolysis Products and Pathways

| Reaction Condition | Bonds Cleaved | Key Intermediate | Final Products |

|---|---|---|---|

| Aqueous Medium | C-Cl | - | N,N-diethyl-3-oxobutyramide, Hydrochloric acid youtube.com |

| Basic/Acidic | C-Cl | Geminal diol | N,N-diethyl-2,3-dioxobutyramide, Water |

This compound as a Precursor in Complex Molecule Synthesis

The reactivity endowed by the dichloro and keto functional groups makes this compound a valuable starting material for the synthesis of more complex molecular architectures.

Role in Organophosphate Synthesis, exemplified by Phosphamidon

A primary and commercially significant application of this compound is its role as a key intermediate in the production of the organophosphate insecticide, Phosphamidon. nih.govepa.gov The synthesis is a well-documented example of the Perkow reaction.

The manufacturing process involves the reaction of this compound with trimethylphosphite. nih.govepa.gov In this reaction, the phosphorus atom of the trimethylphosphite acts as a nucleophile, attacking the carbonyl carbon of the butyramide (B146194). This is followed by a rearrangement and the elimination of a chloride ion, which then attacks one of the methyl groups on the phosphite, yielding methyl chloride as a byproduct. The result is the formation of a vinyl phosphate (B84403) ester. The final product is Phosphamidon, chemically known as 2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate. nih.govresearchgate.net This transformation highlights the compound's importance in the agrochemical industry. nih.gov

Table 3: Synthesis of Phosphamidon

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |

|---|

Synthesis of Novel Amide and Carbamoyl (B1232498) Derivatives

Beyond its use in pesticide synthesis, this compound serves as a versatile scaffold for generating novel amide and carbamoyl derivatives. The two chlorine atoms at the C-2 position are susceptible to nucleophilic substitution, allowing for the introduction of new functional groups. youtube.com

This reactivity can be exploited to synthesize a variety of derivatives. For instance, reaction with primary or secondary amines can lead to the displacement of one or both chlorine atoms, resulting in the formation of α-amino or α,α-diamino amide derivatives. The choice of amine and the control of reaction stoichiometry would allow for the selective synthesis of monosubstituted or disubstituted products. These reactions expand the chemical space accessible from this precursor, providing a pathway to new compounds with potentially interesting chemical or biological properties. The synthesis of novel amide derivatives is an active area of research for developing new bioactive molecules. nih.govnih.gov

Mechanistic Studies of 2,2 Dichloro N,n Diethyl 3 Oxobutyramide Reactivity

Investigation of Reaction Mechanisms for Key Transformations of 2,2-Dichloro-N,N-diethyl-3-oxobutyramide

The chemical versatility of this compound allows it to undergo a variety of transformations, with nucleophilic substitution and hydrolysis being among the most notable.

The synthesis of this compound itself involves a well-understood mechanistic pathway. The process begins with the formation of an enolate intermediate from N,N-diethyl-3-oxobutyramide, which then undergoes electrophilic chlorination at the activated methylene (B1212753) position. smolecule.com This reaction is typically performed in the absence of additional solvents, though aprotic solvents like dichloromethane (B109758) may be used to manage heat dissipation. smolecule.com

One of the pivotal reactions of this compound is its reaction with trimethylphosphite, a key step in the synthesis of the organophosphate insecticide, phosphamidon (B1677709). This transformation proceeds via a nucleophilic substitution mechanism. smolecule.com The phosphorus center of trimethylphosphite acts as a nucleophile, attacking the carbon atom bearing the two chlorine atoms. This initial attack leads to the formation of an intermediate phosphonium (B103445) species, which subsequently undergoes a rearrangement to yield the final organophosphate product. smolecule.com The displacement of the chloride ions by the phosphite (B83602) nucleophile is a critical step in this pathway. smolecule.com

Hydrolysis of this compound is another important transformation. In the presence of water, the compound can hydrolyze to form N,N-diethyl-3-oxobutyramide and hydrochloric acid. smolecule.com The mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon atom bonded to the chlorine atoms. smolecule.comaskiitians.com

The chlorine atoms on the alpha-carbon make this compound susceptible to nucleophilic substitution by various nucleophiles, leading to a diverse range of derivatives. smolecule.com Additionally, it can participate in condensation reactions with other amines to form new amide compounds. smolecule.com

| Transformation | Reagents | Mechanism | Intermediate Species | Product(s) |

| Synthesis | N,N-diethyl-3-oxobutyramide, Chlorinating agent | Electrophilic Chlorination | Enolate | This compound |

| Reaction with Trimethylphosphite | Trimethylphosphite | Nucleophilic Substitution | Phosphonium species | Phosphamidon precursor |

| Hydrolysis | Water | Nucleophilic Attack | - | N,N-diethyl-3-oxobutyramide, Hydrochloric acid |

| Nucleophilic Substitution | Various Nucleophiles | Nucleophilic Substitution | - | Substituted derivatives |

| Condensation | Amines | Condensation | - | New amides |

Kinetic and Thermodynamic Parameters Influencing this compound Reactivity

The rate and efficiency of reactions involving this compound are significantly influenced by various kinetic and thermodynamic parameters.

The reaction with trimethylphosphite, for instance, is typically conducted at elevated temperatures, generally in the range of 80-120°C, to achieve optimal conversion rates. smolecule.com The kinetics of this reaction are dependent on factors such as the molar ratio of the reactants, the reaction temperature, and the presence of any catalytic species. smolecule.com Maintaining a slight excess of trimethylphosphite has been shown to enhance reaction efficiency and minimize the formation of byproducts. smolecule.com Under optimized conditions, this reaction can reach completion within 4 to 6 hours. smolecule.com

| Parameter | Influence on Reactivity |

| Temperature | Higher temperatures (80-120°C) favor the reaction with trimethylphosphite. smolecule.com |

| Reactant Stoichiometry | A slight excess of trimethylphosphite improves efficiency and reduces byproducts. smolecule.com |

| Water Content | Water concentrations above 0.1% can decrease synthesis yield by 10-15%. smolecule.com Leads to competitive hydrolysis of the chlorinating agent. smolecule.com |

| Catalysts | The presence of catalytic species can influence reaction kinetics. smolecule.com Hydrochloric acid, a byproduct of hydrolysis, can catalyze side reactions. smolecule.com |

Computational Approaches to Elucidate Reaction Pathways Involving this compound

While specific computational studies focused exclusively on this compound are not widely available in the reviewed literature, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the reaction pathways of related compounds.

For instance, quantum chemical calculations using DFT have been successfully employed to determine the molecular structural parameters, thermodynamic properties, and vibrational frequencies of similar molecules like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide. researchgate.net Such studies provide insights into the equilibrium geometries, bond lengths, bond angles, and electronic properties of the molecules, which are crucial for understanding their reactivity. These computational approaches can model reaction mechanisms, predict transition state geometries, and calculate activation energies, thereby offering a detailed picture of the reaction landscape.

Given the structural similarities, it is highly probable that DFT and other computational methods could be effectively applied to investigate the reaction mechanisms of this compound. Such studies could provide valuable information on the nucleophilic substitution and hydrolysis reactions, including the structures of intermediates and transition states, and the energetic barriers associated with these transformations. This would complement experimental findings and provide a more comprehensive understanding of its chemical behavior.

Stereochemical Implications in Chemical Reactions of this compound and its Derivatives

The stereochemistry of reactions involving β-keto amides and their derivatives is a critical aspect of organic synthesis, as the biological activity of molecules is often dependent on their three-dimensional structure. While specific studies on the stereochemical implications of reactions involving this compound are limited in the available literature, the broader class of β-keto amides is known to participate in various stereoselective transformations.

The presence of a chiral center in a reactant or a catalyst can induce stereoselectivity in the reactions of β-keto amides. For example, the use of hybrid amide-based Cinchona alkaloids as catalysts has been shown to facilitate highly enantioselective α-chlorination of β-keto esters, which are structurally related to β-keto amides. documentsdelivered.com This suggests that similar catalytic systems could potentially be employed for the stereoselective synthesis of derivatives of this compound.

Furthermore, β-keto amides are recognized as versatile building blocks in stereoselective and tandemized multicomponent reactions, often utilizing transition-metal catalysis and organocatalysis. researchgate.net The development of stereoselective additions of metal enolates to isocyanates, for instance, highlights the potential for controlled, stereoselective reactions involving β-keto amide structures. researchgate.net

Given that this compound possesses a prochiral center at the α-carbon once one of the chlorine atoms is substituted, its reactions with chiral nucleophiles or in the presence of chiral catalysts could lead to the formation of stereoisomeric products. Further research into the stereochemical outcomes of its reactions would be a valuable contribution to the field of asymmetric synthesis.

Advanced Characterization Techniques for 2,2 Dichloro N,n Diethyl 3 Oxobutyramide and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2,2-Dichloro-N,N-diethyl-3-oxobutyramide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl groups and the methyl group of the butyramide (B146194) backbone. The diethylamino protons would appear as a quartet and a triplet, characteristic of an ethyl group, due to spin-spin coupling. The methyl protons of the acetyl group would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all carbon atoms in the molecule. Key resonances would include those for the two carbonyl carbons (amide and ketone), the dichlorinated quaternary carbon, the methylene (B1212753) and methyl carbons of the diethylamino group, and the methyl carbon of the acetyl group.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.4 (s, 3H) | ~30 |

| C=O (ketone) | - | ~195 |

| CCl₂ | - | ~90 |

| C=O (amide) | - | ~165 |

| N-CH₂ | ~3.4 (q, 4H) | ~42 |

| N-CH₂-CH₃ | ~1.2 (t, 6H) | ~13 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would confirm the molecular weight of approximately 226.1 g/mol . Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments would show a characteristic M, M+2, and M+4 distribution, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for amides and α-chloro ketones include α-cleavage. For this compound, this could involve the cleavage of the C-C bond adjacent to the carbonyl groups or the C-N bond. A prominent fragmentation pathway for tertiary amides is the cleavage of the amide bond (N-CO), resulting in the formation of an acylium cation. nih.govunl.ptrsc.org The loss of the diethylamino group would lead to a significant fragment.

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Notes |

| 225/227/229 | [C₈H₁₃Cl₂NO₂]⁺ | Molecular ion peak cluster |

| 153/155/157 | [M - N(CH₂CH₃)₂]⁺ | Loss of the diethylamino group |

| 100 | [N(CH₂CH₃)₂C=O]⁺ | Diethylcarbamoyl cation |

| 72 | [N(CH₂CH₃)₂]⁺ | Diethylamino cation |

| 43 | [CH₃C=O]⁺ | Acetyl cation |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups.

The presence of two carbonyl groups, an amide and a ketone, would result in strong absorption bands in the region of 1650-1750 cm⁻¹. pressbooks.pub The amide C=O stretching vibration typically appears at a lower wavenumber (around 1650 cm⁻¹) compared to the ketone C=O stretch (around 1715 cm⁻¹). uobabylon.edu.iqvscht.cz The C-N stretching vibration of the amide would be observed in the fingerprint region. Additionally, the C-Cl stretching vibrations are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1715 |

| C=O (Amide) | Stretching | ~1650 |

| C-H (Alkyl) | Stretching | 2850-2970 |

| C-N | Stretching | 1100-1300 |

| C-Cl | Stretching | 600-800 |

For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide the definitive solid-state structure. This technique determines the precise spatial arrangement of atoms within the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation of this compound and its Analogs

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other analogs.

Gas Chromatography (GC): Given its expected volatility, gas chromatography is a suitable method for the analysis of this compound. A non-polar or medium-polarity capillary column would likely be used for separation. A flame ionization detector (FID) would provide high sensitivity for quantitative analysis, while coupling GC with mass spectrometry (GC-MS) would allow for the identification of impurities based on their mass spectra. In some cases, derivatization may be employed to enhance volatility and improve chromatographic performance. ubbcluj.roresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purity assessment and analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for separation. Detection can be achieved using a UV detector, as the carbonyl groups are expected to have a UV absorbance. HPLC is particularly useful for analyzing less volatile impurities or degradation products. researchgate.netgoogle.com

Thermal Analysis and Decomposition Studies of this compound (focus on pathways, not hazards)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition pathways of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would reveal the onset temperature of decomposition and the number of decomposition steps. The thermal decomposition of chlorinated hydrocarbons often proceeds via the elimination of hydrogen chloride (HCl). nih.govmdpi.com For the target compound, initial decomposition pathways could involve the cleavage of the C-Cl bonds or fragmentation of the butyramide backbone.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram would show endothermic peaks corresponding to melting and boiling, and exothermic peaks associated with decomposition processes. The melting point of this compound has been reported to be in the range of 72-73°C. smolecule.com

The decomposition of amides can be complex, and for chlorinated amides, the initial steps likely involve the homolytic or heterolytic cleavage of the C-Cl bonds, followed by further fragmentation of the organic moiety. The presence of the β-keto group may also influence the decomposition pathway, potentially leading to rearrangements or cyclization reactions at elevated temperatures.

Theoretical and Computational Studies on 2,2 Dichloro N,n Diethyl 3 Oxobutyramide

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors for 2,2-Dichloro-N,N-diethyl-3-oxobutyramide

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) can be employed to model the electronic distribution and derive key reactivity descriptors for this compound. These descriptors help in predicting the molecule's stability, reactivity, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a significant parameter that correlates with the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the presence of electronegative chlorine and oxygen atoms is expected to influence the energies of these orbitals significantly.

From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons.

A hypothetical set of calculated electronic properties for this compound is presented in the table below to illustrate the expected outcomes of such an analysis.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Suggests a relatively stable molecule, but with reactive sites. |

| Electronegativity (χ) | 4.35 eV | Moderate tendency to attract electrons in a chemical bond. |

| Chemical Hardness (η) | 3.15 eV | Indicates a reasonably stable electronic configuration. |

| Electrophilicity Index (ω) | 2.99 eV | Suggests a moderate electrophilic character, capable of accepting electrons. |

Furthermore, the calculation of the electrostatic potential (ESP) map would reveal the charge distribution across the molecule. For this compound, negative potential would be expected around the oxygen atoms of the carbonyl and amide groups, as well as the chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential would likely be found around the hydrogen atoms of the ethyl groups.

Molecular Modeling and Conformational Analysis of this compound

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Molecular modeling techniques, particularly conformational analysis, are employed to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with several rotatable bonds, this analysis is crucial.

An illustrative table of potential low-energy conformers and their relative energies is provided below.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 175° | 0.00 | 65.2 |

| 2 | -65° | 1.25 | 20.8 |

| 3 | 70° | 1.80 | 14.0 |

Prediction of Chemical Behavior and Reaction Energetics of this compound

Computational chemistry can be used to predict the chemical behavior of this compound by simulating its reactions with other chemical species. The presence of multiple functional groups—an amide, a ketone, and a dichlorinated carbon—suggests a rich and varied reactivity.

The dichlorinated carbon atom is a potential electrophilic site, susceptible to nucleophilic attack. Computational modeling could be used to study the energetics of nucleophilic substitution reactions at this center. For instance, the reaction with a nucleophile like a hydroxide (B78521) ion could be modeled to understand the mechanism and activation energy of hydrolysis.

Furthermore, the carbonyl groups can also be targets for nucleophiles. The relative reactivity of the ketone versus the amide carbonyl could be assessed by calculating the transition state energies for nucleophilic addition to each. It is generally expected that the ketone carbonyl would be more electrophilic than the amide carbonyl due to the electron-donating nature of the nitrogen atom.

The energetics of reaction pathways, including the calculation of activation energies and reaction enthalpies, can provide valuable information on the feasibility and kinetics of potential transformations. For example, the reaction of this compound to form precursors of the insecticide phosphamidon (B1677709) could be modeled to optimize reaction conditions.

A hypothetical reaction energetics table for a nucleophilic substitution reaction is shown below.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Activation Energy (ΔG‡) | +22.5 |

| Enthalpy of Reaction (ΔH) | -15.0 | |

| Leaving Group Departure | Activation Energy (ΔG‡) | +10.2 |

| Enthalpy of Reaction (ΔH) | -5.8 |

In Silico Screening for Potential Molecular Interactions of this compound and its Derivatives

In silico screening methods, such as molecular docking, can be utilized to explore the potential interactions of this compound and its derivatives with biological macromolecules. Although there is no widely reported biological target for this specific molecule, its structural similarity to other biologically active compounds suggests that it could potentially interact with various enzymes or receptors.

Molecular docking simulations could be performed against a panel of known protein targets to predict potential binding modes and affinities. The results of such a screening could identify potential biological targets and provide a basis for further experimental investigation. For instance, derivatives of dichloroacetamides have been investigated for their anticancer properties, and similar studies could be hypothetically applied to this molecule. sums.ac.irbrieflands.comnih.govresearchgate.net

The interaction profile would likely be governed by hydrogen bonding involving the carbonyl oxygen atoms, as well as hydrophobic interactions with the diethylamino and acetyl groups. The dichlorinated carbon could also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

A virtual screening workflow for this compound could involve:

Generation of a 3D model of the molecule.

Selection of a library of protein targets.

Docking of the molecule into the active sites of the target proteins.

Scoring and ranking of the binding poses based on predicted binding affinity.

The results could be summarized in a table format, as illustrated below.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase X | -7.2 | LEU83, VAL65, LYS46 |

| Protease Y | -6.8 | ASP102, GLY100, SER195 |

| Dehydrogenase Z | -6.5 | ILE227, ARG270, ALA222 |

Such in silico studies on this compound and its derivatives would be invaluable in guiding the synthesis of new compounds with desired biological activities and in understanding their potential mechanisms of action at a molecular level.

Biological Activity Investigations and Mechanistic Interpretations of 2,2 Dichloro N,n Diethyl 3 Oxobutyramide in Vitro Focus

Assessment of Antibacterial Properties and Proposed Mechanisms of Action

While there are suggestions of antibacterial properties associated with 2,2-Dichloro-N,N-diethyl-3-oxobutyramide, specific in vitro studies detailing its spectrum of activity against various bacterial strains and the precise mechanisms of action are limited. smolecule.com The presence of the dichloroacetamide functional group is a feature found in some compounds with antimicrobial activity, which may provide a basis for its theoretical potential.

Investigation of Interactions with Microbial Cellular Components

There is a lack of specific research detailing the direct interactions of this compound with microbial cellular components. Hypothetically, the electrophilic nature of the α-carbon bearing two chlorine atoms could render it reactive towards nucleophilic residues in key bacterial proteins or enzymes, potentially leading to covalent modification and inactivation. However, without experimental evidence, this remains speculative.

Analysis of Influence on Microbial Metabolic Pathways

The influence of this compound on microbial metabolic pathways has not been a subject of detailed investigation. smolecule.com General statements suggest that its structure could allow for interaction with various biological targets, potentially affecting metabolic or cellular signaling processes, but specific pathways have not been identified. smolecule.com

Exploration of Other Potential Biological Targets and Pathways Influenced by this compound

Structure-Activity Relationship (SAR) Studies for Biological Potential of this compound Derivatives

Comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound and its derivatives are not well-documented. For the broader class of α-ketoamides, SAR studies have indicated that the α-position of the ketone next to the amide is often crucial for biological activity. semanticscholar.orgacs.org Modifications to the N-alkyl substituents and the acyl group could modulate the biological activity of such compounds. For instance, in a series of α-ketoamide inhibitors of phospholipase A and acyltransferase, the nature of the amine component was found to be important for potency. semanticscholar.orgacs.org However, specific SAR data for this compound is not available.

Function as a Lead Compound or Scaffold in Drug Discovery Research

Due to its chemical structure, this compound has been suggested to have potential as a lead compound for the development of new pharmaceuticals. smolecule.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The reactive dichloro-substituted carbon provides a point for chemical modification to create a library of derivatives for screening. smolecule.com However, there are no prominent examples in the available literature of successful drug discovery programs that have utilized this specific compound as a starting scaffold.

Investigative Studies in Agrochemical Research for Novel Active Ingredients Derived from this compound

The primary significance of this compound in agrochemical research is its established role as a key intermediate in the synthesis of the organophosphate insecticide, phosphamidon (B1677709). smolecule.com Investigations into its direct use or the use of its close derivatives as novel active ingredients in pesticides or herbicides are ongoing, spurred by its chlorinated structure which can confer biological activity. smolecule.com For instance, derivatives of N,N-diethyl-1H-1,2,4-triazole-1-carboxamide have been synthesized and shown to possess herbicidal activity. nih.gov

Target Enzyme Inhibition via Derived Organophosphate Compounds (e.g., acetylcholinesterase inhibition related to Phosphamidon)

The chemical compound this compound is a known precursor in the synthesis of the organophosphate insecticide, Phosphamidon. The biological activity of interest, therefore, lies not with the precursor itself, but with the derived organophosphate, Phosphamidon, and its inhibitory effects on the enzyme acetylcholinesterase (AChE). Organophosphate pesticides are known to exert their toxic effects by inhibiting AChE, an essential enzyme for the proper functioning of the nervous system. inchem.org

The mechanism of inhibition involves the phosphorylation of a serine hydroxyl group within the active site of the acetylcholinesterase enzyme. This phosphorylation results in a stable, inactive enzyme-inhibitor complex. The inactivation of acetylcholinesterase leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. This accumulation causes continuous stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of neuromuscular and autonomic symptoms.

In vitro studies are crucial for elucidating the direct interaction between organophosphates like Phosphamidon and acetylcholinesterase, providing quantitative data on the extent of enzyme inhibition. One such study on human acetylcholinesterase demonstrated significant inhibition by Phosphamidon. inchem.org At a final concentration of 1.6 mmol/L, Phosphamidon reduced the activity of human acetylcholinesterase to just 4.65% of its normal function. inchem.org This profound level of inhibition underscores the potent effect of this derived organophosphate on its target enzyme.

Further in vitro research on human erythrocyte membranes has characterized the nature of this inhibition. Kinetic analysis through Lineweaver-Burk plots indicated that the inhibition of acetylcholinesterase by Phosphamidon is uncompetitive in nature. nih.gov This suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme, preventing the conversion of the substrate to its products.

The following table summarizes the available in vitro data on the inhibition of acetylcholinesterase by Phosphamidon.

| Compound | Enzyme Source | Concentration | % Inhibition | Remaining Activity | Type of Inhibition |

| Phosphamidon | Human Acetylcholinesterase | 1.6 mmol/L | 95.35% | 4.65% | Not Specified |

| Phosphamidon | Human Erythrocyte Membrane Acetylcholinesterase | Not Specified | Not Specified | Not Specified | Uncompetitive |

Environmental Transformation and Degradation Research of 2,2 Dichloro N,n Diethyl 3 Oxobutyramide and Its Metabolites

Hydrolytic Degradation Mechanisms in Aquatic Environments

The primary mechanism for the abiotic degradation of 2,2-Dichloro-N,N-diethyl-3-oxobutyramide in aquatic environments is hydrolysis. This process involves the reaction of the compound with water, leading to the cleavage of its chemical bonds.

The amide linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. Under neutral conditions, the hydrolysis rate is generally slow. The presence of two chlorine atoms on the alpha-carbon to the carbonyl group can influence the reactivity of the amide bond.

The principal products of the hydrolysis of this compound are expected to be N,N-diethyl-3-oxobutyramide and hydrochloric acid . The breaking of the amide bond would release the diethylamine (B46881) moiety and the dichlorinated carboxylic acid, which would be unstable and likely rearrange. However, a more plausible initial hydrolysis step involves the cleavage of the carbon-chlorine bonds, which are activated by the adjacent carbonyl group. This would lead to the formation of hydroxylated intermediates.

Table 1: Predicted Hydrolytic Degradation Products of this compound

| Reactant | Condition | Predicted Primary Products |

| This compound | Neutral Hydrolysis | N,N-diethyl-3-oxobutyramide, Hydrochloric acid |

| This compound | Acidic Hydrolysis | Diethylamine, 2,2-dichloro-3-oxobutanoic acid |

| This compound | Basic Hydrolysis | Diethylamine, Salt of 2,2-dichloro-3-oxobutanoic acid |

Note: The stability of 2,2-dichloro-3-oxobutanoic acid is low, and it may undergo further degradation.

Photolytic Degradation Pathways of this compound

Photolytic degradation, or photodegradation, is another significant abiotic pathway for the transformation of organic compounds in the environment. This process involves the absorption of light energy, typically from sunlight, which can lead to the breaking of chemical bonds.

For this compound, the presence of carbonyl and carbon-chlorine bonds suggests potential susceptibility to photolytic degradation. The absorption of ultraviolet (UV) radiation could lead to the homolytic cleavage of the C-Cl bonds, generating free radical intermediates. These highly reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction, oxidation, and polymerization, leading to a range of transformation products.

Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis involves the transfer of energy from other light-absorbing substances in the water, such as dissolved organic matter (humic and fulvic acids), which act as photosensitizers.

Specific studies detailing the quantum yield, photolytic half-life, and identification of photoproducts for this compound are scarce in the available scientific literature. However, based on the degradation pathways of other chlorinated organic compounds, potential photoproducts could include dechlorinated and hydroxylated derivatives.

Biotic Transformation and Metabolite Formation in Environmental Matrices

Biotic transformation, or biodegradation, mediated by microorganisms such as bacteria and fungi, is a crucial process in the breakdown of organic compounds in soil and water. The ability of microbial communities to metabolize this compound is a key determinant of its environmental persistence.

The biodegradation of chlorinated organic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Microorganisms may utilize the compound as a source of carbon and energy, or they may transform it through co-metabolism, where the degradation is facilitated by enzymes produced for the metabolism of other substrates.

Potential biotic transformation pathways for this compound could involve:

Dehalogenation: The enzymatic removal of chlorine atoms, which is often the initial and rate-limiting step in the degradation of chlorinated compounds. This can occur via reductive, oxidative, or hydrolytic mechanisms.

Amide hydrolysis: Enzymatic cleavage of the amide bond, similar to chemical hydrolysis, to yield diethylamine and a dichlorinated keto acid.

Oxidation and reduction of the keto group.

Research on the specific microbial species capable of degrading this compound and the resulting metabolites is limited. However, studies on the biodegradation of other chlorinated amides and pesticides can provide insights into the likely transformation products. For example, the primary metabolite, N,N-diethyl-3-oxobutyramide , resulting from dehalogenation, would likely be more amenable to further biodegradation.

Table 2: Potential Biotic Transformation Pathways and Metabolites

| Transformation Pathway | Initial Reactant | Key Intermediate/Metabolite |

| Reductive Dechlorination | This compound | 2-Chloro-N,N-diethyl-3-oxobutyramide |

| Hydrolytic Dehalogenation | This compound | 2-Hydroxy-2-chloro-N,N-diethyl-3-oxobutyramide |

| Amide Hydrolysis | This compound | Diethylamine, 2,2-dichloro-3-oxobutanoic acid |

Environmental Fate Modeling and Persistence Studies of this compound

Environmental fate modeling is a computational tool used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. These models integrate data on a compound's physical-chemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) with information on environmental conditions and degradation rates to estimate its concentration and persistence in various environmental compartments (air, water, soil, sediment).

For this compound, the lack of comprehensive experimental data on its degradation kinetics poses a significant challenge for accurate environmental fate modeling. However, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate its properties and degradation half-lives based on its chemical structure.

Persistence in the environment is a key concern for any chemical. It is often characterized by the half-life (DT50) of the compound in different environmental matrices. Based on its chemical structure as a dichlorinated amide, it can be inferred that this compound may exhibit moderate to high persistence, particularly in environments with low microbial activity and limited sunlight penetration.

Further experimental studies are crucial to generate the necessary data to parameterize and validate environmental fate models for this compound. Such studies would include laboratory experiments to determine its rates of hydrolysis, photolysis, and biodegradation under controlled conditions, as well as field studies to monitor its behavior in real-world environmental systems.

Future Directions and Emerging Research Avenues for 2,2 Dichloro N,n Diethyl 3 Oxobutyramide

Development of Novel and Sustainable Synthetic Routes for 2,2-Dichloro-N,N-diethyl-3-oxobutyramide

The pursuit of novel and sustainable synthetic routes is a cornerstone of modern chemical research. For this compound, future efforts are likely to focus on improving efficiency, reducing environmental impact, and enhancing the scalability of its synthesis.

Current synthetic strategies, while effective, may rely on harsh reagents or produce significant waste. Emerging research is anticipated to explore greener alternatives, such as the use of biocatalysis or flow chemistry. Biocatalytic methods, employing enzymes, could offer high selectivity and milder reaction conditions. Flow chemistry, on the other hand, can provide better control over reaction parameters, leading to higher yields and purity while minimizing waste.

Computer-aided synthesis planning is also emerging as a powerful tool for discovering new synthetic pathways. researchgate.net These computational approaches can analyze vast reaction networks to propose novel and efficient routes that may not be apparent through traditional retrosynthetic analysis.

| Synthetic Approach | Potential Advantages | Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme stability and availability |

| Flow Chemistry | Improved control, higher yields, scalability | Initial setup costs, specialized equipment |

| Computer-Aided Synthesis | Discovery of novel routes, optimization | Accuracy of predictive models |

Design and Synthesis of Advanced Derivatives with Tailored Chemical and Biological Properties

The structural framework of this compound offers numerous possibilities for modification to create advanced derivatives with tailored properties. Future research will likely focus on systematic structure-activity relationship (SAR) studies to understand how different functional groups influence the compound's chemical and biological behavior.

By strategically modifying the N,N-diethylamide or the oxobutyramide portions of the molecule, researchers can aim to enhance specific biological activities, such as antimicrobial or anticancer properties, which have been observed in other dichloroacetamide derivatives. uran.ua For example, introducing different heterocyclic rings or altering the alkyl substituents on the amide nitrogen could lead to derivatives with improved potency and selectivity.

The design of these new derivatives will be heavily influenced by computational modeling and molecular docking studies to predict their interactions with biological targets. This in silico approach can help prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process.

Interdisciplinary Research at the Interface of Chemistry and Biology involving this compound

The interface of chemistry and biology provides a dynamic environment for innovative research. nih.gov For this compound, interdisciplinary studies will be crucial for elucidating its mechanism of action and identifying potential biological targets.

Chemical biology tools, such as activity-based protein profiling and chemoproteomics, could be employed to identify the specific proteins or enzymes with which the compound and its derivatives interact. Understanding these molecular interactions is the first step toward developing novel therapeutic agents or biological probes.

Furthermore, collaborative efforts between synthetic chemists and biologists will be essential for evaluating the biological activities of newly synthesized derivatives in relevant cellular and animal models. This synergistic approach will be vital for translating fundamental chemical discoveries into tangible applications.

Addressing Contemporary Challenges in Chemical Synthesis and Application of Dichloroacetamide Derivatives

The broader class of dichloroacetamide derivatives faces several contemporary challenges that future research on this compound will need to address. One significant challenge is the potential for these compounds to generate harmful substances in the environment. mdpi.com Therefore, developing derivatives with improved environmental degradation profiles or designing synthetic routes that minimize the formation of hazardous byproducts is a critical research direction.

Another challenge lies in overcoming drug resistance, particularly in the context of antimicrobial and anticancer applications. The design of novel dichloroacetamide derivatives that can circumvent known resistance mechanisms is a high-priority area of research. This may involve creating compounds that act on multiple biological targets or that have novel mechanisms of action.

The development of effective and selective analytical methods for the detection of dichloroacetamide derivatives in various matrices is also an important consideration to support both environmental monitoring and pharmacological studies. mdpi.com

Q & A

Q. What are the molecular structure and key physicochemical properties of 2,2-dichloro-N,N-diethyl-3-oxobutyramide?

Methodological Answer: The compound’s molecular formula is C₈H₁₂Cl₂NO₂ (molecular weight: 237.09 g/mol). Key structural features include a dichlorinated β-ketoamide backbone and diethyl substituents on the nitrogen. Physicochemical properties can be deduced from analogs:

- Boiling Point : Estimated via QSPR models (e.g., EPI Suite) due to limited experimental data .

- Solubility : Predominantly lipophilic (logP ~2.8) based on structural similarity to dichloroacetamides like Dichlormid (CAS 37764-25-3) .

- Stability : Susceptible to hydrolysis under alkaline conditions; store in inert atmospheres at 4°C .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source Analogy |

|---|---|---|

| Molecular Weight | 237.09 g/mol | Calculated |

| logP | ~2.8 (estimated) | |

| Stability | Hydrolysis-sensitive (pH >8) |

Q. What synthetic routes are reported for this compound?

Methodological Answer: Synthesis typically involves chlorination of β-ketoamide precursors or condensation reactions :

Chlorination Pathway : React N,N-diethylacetoacetamide with chlorine gas (Cl₂) in dichloromethane at 0–5°C. Monitor via TLC (hexane:ethyl acetate, 3:1). Yield: ~65–70% after recrystallization .

Condensation Method : Combine diethylamine with 2,2-dichloro-3-oxobutanoyl chloride in anhydrous THF. Purify via column chromatography (silica gel, gradient elution) .

Q. Critical Parameters :

- Temperature control (<10°C) minimizes side reactions (e.g., over-chlorination).

- Anhydrous conditions prevent hydrolysis of intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Bioactivity discrepancies often arise from varied assay conditions or impurity profiles . To address this:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1% v/v) .

Purity Validation : Employ HPLC-MS (C18 column, acetonitrile/water gradient) to confirm purity >98%. Impurities >2% can skew EC₅₀ values .

Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., Dichlormid) to identify trends in chlorine substitution effects .

Q. Table 2: Common Bioassay Variables Impacting Data

| Variable | Impact on Bioactivity | Mitigation Strategy |

|---|---|---|

| Solvent Polarity | Alters compound aggregation | Use low-polarity solvents (e.g., DMSO) |

| Cell Passage Number | Affects receptor expression levels | Use cells within passage 5–15 |

| Impurity Profile | Off-target interactions | Rigorous HPLC-MS purification |

Q. What advanced spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identify ethyl groups (δ 1.1–1.3 ppm, triplets) and amide protons (δ 6.8–7.2 ppm, broad singlet).

- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and dichlorinated carbons (δ 75–80 ppm) .

High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify [M+H]⁺ ion at m/z 238.04 (theoretical: 238.0376) .

IR Spectroscopy : Detect β-ketoamide C=O stretch (~1680 cm⁻¹) and N-H bend (~1540 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines :

Thermal Stability : Store at 4°C (t₁/₂ >12 months) vs. 25°C (t₁/₂ ~3 months). Degradation products include dichloroacetic acid and diethylamine .

Photostability : Protect from UV light (λ >300 nm) to prevent radical-mediated decomposition .

pH-Dependent Hydrolysis : Conduct accelerated testing at pH 3, 7, and 9 (40°C/75% RH). Use HPLC-UV to quantify degradation .

Q. What computational methods predict the compound’s environmental fate and toxicity?

Methodological Answer:

QSAR Modeling : Use EPI Suite or TEST to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity .

Key Finding : The compound’s logKow (~2.8) suggests moderate bioaccumulation potential, necessitating environmental monitoring in field studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.